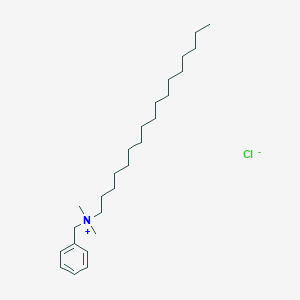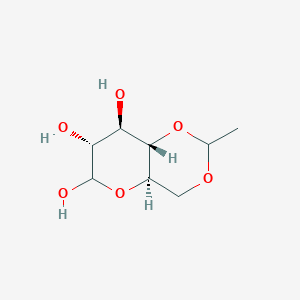
4(3H)-Quinazolinone, 2-(ethylthio)-
説明
4(3H)-Quinazolinone, 2-(ethylthio)-, also known as ethylthioquinazolinone, is a chemical compound that has attracted considerable attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
作用機序
The exact mechanism of action of 4(3H)-Quinazolinone, 2-(ethylthio)- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4(3H)-Quinazolinone, 2-(ethylthio)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using 4(3H)-Quinazolinone, 2-(ethylthio)- in lab experiments is its potential therapeutic properties. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 4(3H)-Quinazolinone, 2-(ethylthio)-. One area of interest is the development of new synthetic methods for this compound, which may lead to the discovery of new derivatives with enhanced therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxicity of this compound and its derivatives, which will be important for the development of safe and effective therapies.
合成法
The synthesis of 4(3H)-Quinazolinone, 2-(ethylthio)- can be achieved by several methods. One of the most common methods involves the reaction of 2-mercaptoaniline with ethyl isocyanate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4(3H)-Quinazolinone, 2-(ethylthio)-nazolinone, which can be purified by recrystallization.
科学的研究の応用
4(3H)-Quinazolinone, 2-(ethylthio)- has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial effects, making it a potential candidate for the treatment of inflammatory diseases and infections.
特性
IUPAC Name |
2-ethylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARAOPWFPYGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168462 | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-(ethylthio)- | |
CAS RN |
16802-73-6 | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[5.5]undecane](/img/structure/B92164.png)









